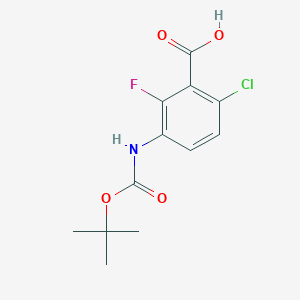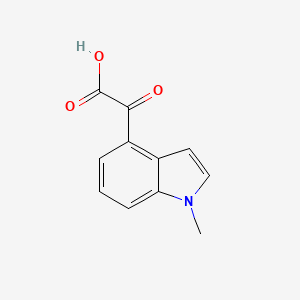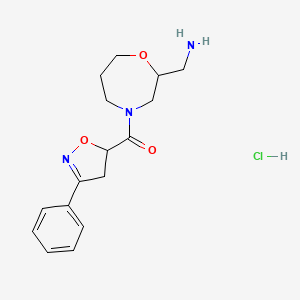
(2-(Aminomethyl)-1,4-oxazepan-4-yl)(3-phenyl-4,5-dihydroisoxazol-5-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, an oxazepane ring, and a phenyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazepane Ring: This step involves the cyclization of a suitable intermediate, often requiring the use of specific catalysts and solvents.
Coupling of the Rings: The oxazole and oxazepane rings are then coupled together, usually through a series of substitution reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution.
Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl group and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanol
- 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanone
Uniqueness
The uniqueness of 1-[4-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H22ClN3O3 |
|---|---|
Peso molecular |
339.82 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H21N3O3.ClH/c17-10-13-11-19(7-4-8-21-13)16(20)15-9-14(18-22-15)12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11,17H2;1H |
Clave InChI |
YMARFBKJYPEQCB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(OC1)CN)C(=O)C2CC(=NO2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)

![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
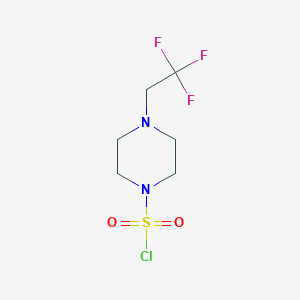
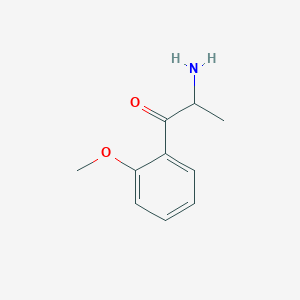
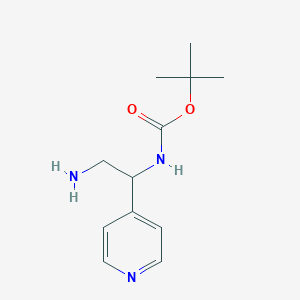
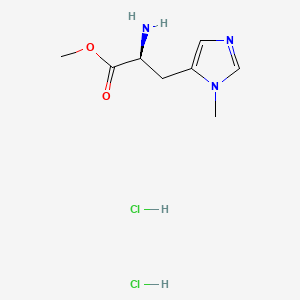
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
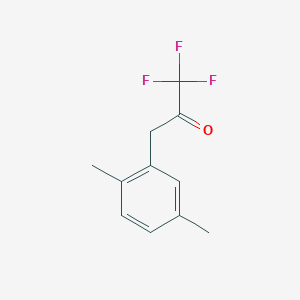
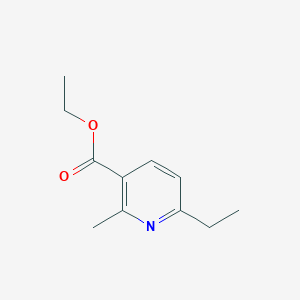
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
